molecular formula C17H16 B8163653 3-Ethynyl-3'-isopropyl-1,1'-biphenyl

3-Ethynyl-3'-isopropyl-1,1'-biphenyl

Cat. No.: B8163653
M. Wt: 220.31 g/mol
InChI Key: KNZLRITYLQVLLV-UHFFFAOYSA-N
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Description

3-Ethynyl-3’-isopropyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family Biphenyl compounds consist of two benzene rings connected by a single bond This particular compound features an ethynyl group at the 3-position and an isopropyl group at the 3’-position of the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-3’-isopropyl-1,1’-biphenyl can be achieved through several methods, including:

    Suzuki-Miyaura Coupling: This method involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.

    Sonogashira Coupling: This method involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of 3-Ethynyl-3’-isopropyl-1,1’-biphenyl typically involves large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-3’-isopropyl-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Ethynyl-3’-isopropyl-1,1’-biphenyl has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Ethynyl-3’-isopropyl-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The ethynyl and isopropyl groups may enhance the compound’s binding affinity and specificity for its targets .

Properties

IUPAC Name

1-ethynyl-3-(3-propan-2-ylphenyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16/c1-4-14-7-5-9-16(11-14)17-10-6-8-15(12-17)13(2)3/h1,5-13H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZLRITYLQVLLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC(=C1)C2=CC=CC(=C2)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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